molecular formula C15H17ClN2O3 B4521550 4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid

4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid

Cat. No.: B4521550
M. Wt: 308.76 g/mol
InChI Key: BVEFXNATMRWYRG-UHFFFAOYSA-N
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Description

4-{[3-(6-Chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic organic compound characterized by a 6-chloroindole moiety linked via a propanoyl-amino bridge to a butanoic acid chain. The chlorine substituent at position 6 of the indole enhances lipophilicity and may influence receptor binding through steric or electronic effects. The propanoyl-amino group introduces a secondary amide linkage, providing hydrogen-bonding capability, while the terminal carboxylic acid group contributes to solubility and ionic interactions.

Properties

IUPAC Name

4-[3-(6-chloroindol-1-yl)propanoylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-12-4-3-11-5-8-18(13(11)10-12)9-6-14(19)17-7-1-2-15(20)21/h3-5,8,10H,1-2,6-7,9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFXNATMRWYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Acylation: The chlorinated indole is acylated with 3-bromopropanoyl chloride to form the 3-(6-chloro-1H-indol-1-yl)propanoyl intermediate.

    Amidation: The intermediate is then reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 3-(6-chloro-1H-indol-1-yl)propanol.

    Substitution: Formation of 6-substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Derivatives

3-(6-Bromo-1H-indol-3-yl)propanoic acid
  • Key Differences: Replaces the 6-chloroindole with a 6-bromoindole and lacks the propanoyl-amino bridge.
  • Impact: Bromine’s larger atomic radius and polarizability may enhance halogen bonding in biological systems compared to chlorine.
4-(7-Ethyl-3-formyl-1H-indol-1-yl)butanoic acid
  • Key Differences: Features a 7-ethyl and 3-formyl substitution on the indole ring, with a butanoic acid chain directly attached.
  • The formyl group introduces electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., lysine in enzymes) .

Analogues with Modified Heterocyclic Cores

3-(1-Piperidinyl)butanoic acid
  • Key Differences : Replaces the indole ring with a piperidine (six-membered saturated nitrogen ring).
  • Impact : The saturated piperidine lacks aromaticity, reducing π-π stacking interactions. This compound is more basic due to the aliphatic amine, altering its behavior in physiological pH environments .
4-(2-Chlorophenyl)butanoic acid
  • Key Differences : Substitutes the indole with a chlorophenyl group and lacks the amide linkage.
  • Impact : The phenyl ring’s planar structure allows for aromatic interactions, but the absence of indole’s nitrogen reduces hydrogen-bonding capacity. The chlorine’s position on the phenyl ring may direct its orientation in binding pockets differently .

Functional Group Variations

Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate
  • Key Differences : Contains a chromen-2-one core instead of indole and an ester group instead of a carboxylic acid.
  • Impact: The ester group increases lipophilicity but reduces ionic interactions. The chromenone core’s conjugated system may engage in UV-mediated activities (e.g., fluorescence-based assays) absent in the indole-based compound .
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride
  • Key Differences: Features a 4-methoxyphenyl group and a primary amino group instead of the indole-propanoyl-amino system.
  • The primary amino group introduces stronger basicity compared to the secondary amide in the target compound .

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Biological Implications Reference
4-{[3-(6-Chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid Indole 6-Cl, propanoyl-amino, COOH High receptor affinity via indole and H-bonding N/A
3-(6-Bromo-1H-indol-3-yl)propanoic acid Indole 6-Br, COOH Enhanced halogen bonding; reduced H-bonding
4-(2-Chlorophenyl)butanoic acid Phenyl 2-Cl, COOH Planar aromatic interactions; no indole N-H
3-(1-Piperidinyl)butanoic acid Piperidine Aliphatic amine, COOH Increased basicity; no π-π stacking
Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate Chromenone Ester, Cl, naphthylmethoxy UV activity; higher lipophilicity

Research Findings and Implications

  • Chlorine at position 6 may optimize binding to hydrophobic pockets in receptors .
  • Synthetic Feasibility: The compound’s complexity (indole, amide, carboxylic acid) requires multi-step synthesis, contrasting with simpler analogues like 4-(2-chlorophenyl)butanoic acid .

Biological Activity

Overview

4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 4[3(6chloro1Hindol1yl)propanoylamino]butanoicacid\text{IUPAC Name }4-[3-(6-chloro-1H-indol-1-yl)propanoylamino]butanoic\,acid

Molecular Formula

  • Molecular Formula : C₁₅H₁₈ClN₂O₃
  • Molecular Weight : Approximately 304.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The indole moiety is known for its ability to modulate biological processes, which may include:

  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction.
  • Antimicrobial Activity : Studies suggest it may exhibit activity against a range of bacterial strains, enhancing its profile as a therapeutic agent.

Anticancer Activity

Research indicates that this compound may exert anticancer effects through the following mechanisms:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)12.5Cell cycle arrest and apoptosis
A549 (Lung Cancer)18.0Inhibition of cell migration and invasion

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate Inhibition
Escherichia coli16 µg/mLStrong Inhibition
Pseudomonas aeruginosa64 µg/mLWeak Inhibition

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Effects : A recent study demonstrated that treatment with varying concentrations of the compound significantly reduced cell viability in MCF-7 and HeLa cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial efficacy against common pathogens, revealing that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Research Findings

Recent findings highlight the following aspects of this compound:

  • Immunomodulatory Properties : The compound has been identified as an agonist for the stimulator of interferon genes (STING), which plays a crucial role in enhancing immune responses against tumors and infections.
  • Potential for Drug Development : Its unique structure allows for modifications that could enhance its biological activity, making it a candidate for further pharmaceutical development.

Q & A

Q. Why do solubility profiles vary in different solvent systems?

  • Solubility discrepancies arise from the compound’s amphiphilic nature (carboxylic acid and hydrophobic indole groups). Methodological consistency in solvent selection (e.g., buffered aqueous solutions at physiological pH) and co-solvent systems (e.g., DMSO-water mixtures) improve reproducibility .

Methodological Recommendations

  • Synthetic Optimization : Use orthogonal protection-deprotection strategies for reactive groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions .
  • Biological Assays : Employ isothermal titration calorimetry (ITC) to quantify binding affinities for target receptors .
  • Data Validation : Cross-validate spectral data (NMR, IR) with computational tools like ChemDraw to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid
Reactant of Route 2
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4-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}butanoic acid

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